molecular formula C7H4F6S B13957603 5-Methyl-2,3-bis(trifluoromethyl)thiophene CAS No. 55162-36-2

5-Methyl-2,3-bis(trifluoromethyl)thiophene

Cat. No.: B13957603
CAS No.: 55162-36-2
M. Wt: 234.16 g/mol
InChI Key: WCVINHVYPRPSFZ-UHFFFAOYSA-N
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Description

5-Methyl-2,3-bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at elevated temperatures . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of 5-Methyl-2,3-bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2,3-bis(trifluoromethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-bis(trifluoromethyl)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl groups and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

55162-36-2

Molecular Formula

C7H4F6S

Molecular Weight

234.16 g/mol

IUPAC Name

5-methyl-2,3-bis(trifluoromethyl)thiophene

InChI

InChI=1S/C7H4F6S/c1-3-2-4(6(8,9)10)5(14-3)7(11,12)13/h2H,1H3

InChI Key

WCVINHVYPRPSFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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